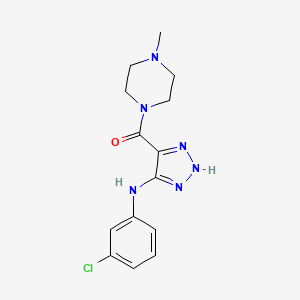
(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-methylpiperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazines and 1,2,3-triazoles are both important heterocyclic compounds. Piperazine is a six-membered ring containing two nitrogen atoms, and it is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . 1,2,3-Triazole is a five-membered ring containing two nitrogen atoms and three carbon atoms. It is known for its stability, and it often appears in various pharmaceuticals and agrochemicals.
Synthesis Analysis
There are several synthetic routes for piperazine derivatives. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Wissenschaftliche Forschungsanwendungen
Antiviral Research
The indole derivatives, which are structurally similar to the triazolyl and chlorophenyl groups in the compound, have shown potential in antiviral activity. For instance, certain indole derivatives have been reported to exhibit inhibitory activity against influenza A and other viruses . This suggests that our compound could be synthesized and tested for its efficacy against a range of RNA and DNA viruses.
Anti-inflammatory Studies
Indole derivatives also possess anti-inflammatory properties . The compound , with its indole-like structure, could be explored for its potential to reduce inflammation in various disease models, providing insights into new anti-inflammatory agents.
Anticancer Applications
The biological activities of indole derivatives extend to anticancer effects . The triazolyl moiety, in particular, is known to bind with high affinity to multiple receptors, which could be beneficial in targeting cancer cells. Research could focus on the compound’s ability to inhibit cancer cell growth and proliferation.
Antimicrobial and Antitubercular Potential
Indole derivatives have been found to have antimicrobial and antitubercular activities . The compound could be synthesized and screened for its potential to act against various bacterial strains, including those causing tuberculosis.
Antidiabetic Research
The presence of the indole nucleus, which is common in many pharmacologically active compounds, suggests that our compound could be investigated for antidiabetic properties . It could be part of studies aiming to discover new treatments for diabetes.
Antimalarial Activity
Given the diverse biological activities of indole derivatives, including antimalarial effects, the compound could be included in research for developing new antimalarial drugs . Its efficacy against the malaria parasite could be a significant area of study.
Neuropharmacological Research
The piperazine moiety is widely employed in drugs affecting the central nervous system, such as aripiprazole and quetiapine . The compound, with its piperazine group, could be valuable in the development of new neuropharmacological agents.
Synthetic Methodology Development
The synthesis of piperazine derivatives is of great interest due to their wide range of biological activities. The compound could be used as a model to develop new synthetic methodologies for piperazine derivatives, enhancing the toolbox of medicinal chemists .
Wirkmechanismus
Eigenschaften
IUPAC Name |
[5-(3-chloroanilino)-2H-triazol-4-yl]-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN6O/c1-20-5-7-21(8-6-20)14(22)12-13(18-19-17-12)16-11-4-2-3-10(15)9-11/h2-4,9H,5-8H2,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKWRJLFMWFKAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=NNN=C2NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-methylpiperazin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B2926926.png)
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenylbutanamide](/img/structure/B2926927.png)
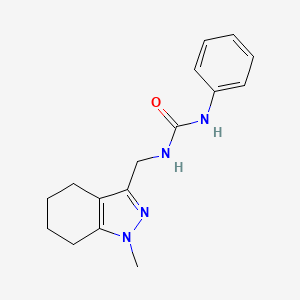
![N-(4-Cyanothian-4-yl)-[1,3]thiazolo[4,5-c]pyridine-2-carboxamide](/img/structure/B2926929.png)
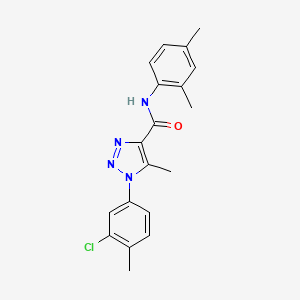
![(E)-1-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one oxalate](/img/structure/B2926931.png)
![Ethyl 2-(6-(2-methoxyphenyl)-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamido)acetate](/img/structure/B2926935.png)
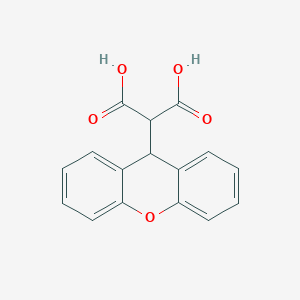
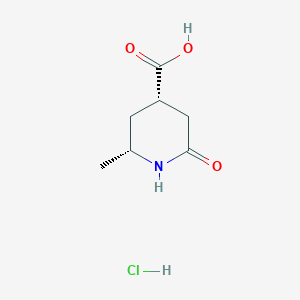
![[1-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B2926942.png)
![3-allyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2926943.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)sulfonyl]acetamide](/img/structure/B2926944.png)
![N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2926945.png)
